molecular formula C10H9NOS B8285920 7-Methoxyquinoline-4(1H)-thione

7-Methoxyquinoline-4(1H)-thione

Cat. No. B8285920
M. Wt: 191.25 g/mol
InChI Key: ILWCBMQHHLQBCB-UHFFFAOYSA-N
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Patent
US05773449

Procedure details

4-Chloro-7-methoxyquinoline(965 mg, 5 mmol) and 70% sodium hydrosulfide (800 mg, 10 mmol) were added to ethanol (100 ml) and stirred at room temperature for 6 days. Ethanol was removed under reduced pressure from the reaction mixture. The residue was chromatographed by silica gel column chromatography, eluted with mixed solution of methylene chloride with methanol (16 : 1) for collection of yellow bands. The solvent was removed and the residue was added with a small amount of methylene chloride. The resulting precipitates were collected by filtration to obtain 590 mg (62%) of the titled compound. This compound was completely the same as the compound 1 obtained in the Example 1.
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[SH-:14].[Na+]>C(O)C>[CH3:13][O:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2](=[S:14])[CH:3]=[CH:4][NH:5]2)=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
965 mg
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)OC
Name
Quantity
800 mg
Type
reactant
Smiles
[SH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 6 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was removed under reduced pressure from the reaction mixture
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed by silica gel column chromatography
WASH
Type
WASH
Details
eluted with mixed solution of methylene chloride with methanol (16 : 1) for collection of yellow bands
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the residue was added with a small amount of methylene chloride
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
COC1=CC=C2C(C=CNC2=C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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